![molecular formula C17H21NO B6062892 [1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
[1-(2-naphthylmethyl)-2-piperidinyl]methanol
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Overview
Description
[1-(2-naphthylmethyl)-2-piperidinyl]methanol, commonly referred to as NAPM, is a chemical compound that has garnered significant attention in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic applications. In
Mechanism of Action
The mechanism of action of NAPM is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in inflammation and pain. NAPM has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. NAPM has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects.
Biochemical and Physiological Effects
NAPM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. NAPM has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, NAPM has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
NAPM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has low toxicity and can be administered orally or intravenously. However, one limitation of NAPM is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For research on NAPM include elucidating its mechanism of action, investigating its potential as a treatment for various diseases, and developing new formulations with improved solubility.
Synthesis Methods
The synthesis of NAPM involves the reaction of 2-naphthaldehyde and piperidine in the presence of sodium borohydride. The reaction yields NAPM as a white crystalline solid with a melting point of 98-100°C. The purity of NAPM can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
NAPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, NAPM has been shown to have neuroprotective effects and can improve cognitive function. These properties make NAPM a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[1-(naphthalen-2-ylmethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-17-7-3-4-10-18(17)12-14-8-9-15-5-1-2-6-16(15)11-14/h1-2,5-6,8-9,11,17,19H,3-4,7,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMKBBNGXLQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Naphthalen-2-ylmethyl)piperidin-2-yl]methanol |
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